molecular formula C10H23N3O B12594524 Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- CAS No. 875740-02-6

Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-

Cat. No.: B12594524
CAS No.: 875740-02-6
M. Wt: 201.31 g/mol
InChI Key: NCHUZACAGJBRLA-SECBINFHSA-N
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Description

Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- is an organic compound with significant biological activity and various applications. It is a colorless to pale yellow solid that is soluble in water and organic solvents. The compound features both an amide and an amine group, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino-1-butylamine+acetyl chlorideAcetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-\text{4-amino-1-butylamine} + \text{acetyl chloride} \rightarrow \text{Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-} 4-amino-1-butylamine+acetyl chloride→Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its role as a growth regulator and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, surfactants, and other functional materials[][1].

Mechanism of Action

The mechanism by which Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobutyl)acetamide
  • N-Acetylspermidine
  • N-Acetylputrescine

Properties

CAS No.

875740-02-6

Molecular Formula

C10H23N3O

Molecular Weight

201.31 g/mol

IUPAC Name

N-[(2R)-4-(4-aminobutylamino)butan-2-yl]acetamide

InChI

InChI=1S/C10H23N3O/c1-9(13-10(2)14)5-8-12-7-4-3-6-11/h9,12H,3-8,11H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

NCHUZACAGJBRLA-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCNCCCCN)NC(=O)C

Canonical SMILES

CC(CCNCCCCN)NC(=O)C

Origin of Product

United States

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